molecular formula C15H10N4OS B1440609 2-(1H-imidazol-1-ylcarbonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine CAS No. 1325305-13-2

2-(1H-imidazol-1-ylcarbonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine

Cat. No. B1440609
M. Wt: 294.3 g/mol
InChI Key: JKDRPAAKYDVDFL-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-ylcarbonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific studies related to its mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Synthesis and Antidiabetic Activity

2-(1H-imidazol-1-ylcarbonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine and its analogs have been investigated for their potential antidiabetic activities. A study by Bahekar et al. (2007) designed analogs of this compound and evaluated their in vitro glucose-dependent insulinotropic activity using RIN5F cell-based assays. The compounds showed glucose and concentration-dependent insulin secretion. In vivo assessments in C57BL/6J mice demonstrated dose-dependent insulin secretion and significant glucose reduction, indicating potent antidiabetic effects (Bahekar et al., 2007).

Heterocyclic Chemistry and Synthesis of Derivatives

The compound is a basis for synthesizing various heterocyclic derivatives with potential biological activities. Rateb (2014) discussed the synthesis of pyrido[2′,3′: 3,4]pyrazolo[1,5‐a]pyrimidine, pyrido[2′,3′:3,4]pyrazolo[5,1‐c][1,2,4]triazine, and pyrazolyl oxadiazolylthieno[2,3‐b]pyridine derivatives. These derivatives are synthesized through reactions with different active methylene compounds and halo compounds, showcasing the compound's versatility in producing a wide range of heterocyclic compounds (Rateb, 2014).

Antifungal Activity Evaluation

Another research direction involves evaluating the antifungal activities of derivatives. Göktaş et al. (2014) synthesized new imidazo[1,2-a]pyridines derivatives and evaluated their antifungal activity against various strains, including Microsporum gypseum and Candida albicans. Some compounds demonstrated moderate antifungal activity, highlighting the therapeutic potential of these derivatives in treating fungal infections (Göktaş et al., 2014).

Chemical Properties and Reactivity

Research by Kutrov et al. (2008) explored the synthesis and properties of cyanomethyl derivatives of imidazo[1,2-a]pyridine and related compounds. The study investigates their reactivity, including nitration, bromination, and acylation, to form various significant derivatives. This work provides insights into the chemical properties and potential reactivity pathways of the core compound, offering a foundation for developing new chemical entities (Kutrov et al., 2008).

properties

IUPAC Name

imidazol-1-yl-(3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4OS/c20-15(19-9-6-16-10-19)13-12(18-7-1-2-8-18)11-4-3-5-17-14(11)21-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDRPAAKYDVDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC3=C2C=CC=N3)C(=O)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101147092
Record name Methanone, 1H-imidazol-1-yl[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-1-ylcarbonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine

CAS RN

1325305-13-2
Record name Methanone, 1H-imidazol-1-yl[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1325305-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, 1H-imidazol-1-yl[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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